REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[NH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15].C(N(CC)CC)C.O>CN(C)C=O>[C:14]([CH2:13][CH2:12][NH:11][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9])([OH:16])=[O:15]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C. the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCNC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |